![molecular formula C20H23BrClN3O2S B2637480 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride CAS No. 1216592-12-9](/img/structure/B2637480.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23BrClN3O2S and its molecular weight is 484.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole structure, which is known for its pharmacological potential, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The compound's molecular formula is C19H20BrClFN3OS with a molecular weight of 472.8 g/mol. The presence of functional groups such as the dimethylamino group and the phenoxyacetamide moiety contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀BrClFN₃OS |
Molecular Weight | 472.8 g/mol |
CAS Number | 1216861-20-9 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The benzothiazole moiety has been shown to inhibit certain kinases and modulate signaling pathways that are crucial for cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the compound’s potential as an anticancer agent. For instance, it was found to significantly inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound exhibited apoptosis-inducing effects and arrested the cell cycle at specific phases, which are critical mechanisms in cancer therapy.
Case Study:
In a study evaluating novel benzothiazole derivatives, this compound demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin. The compound's IC50 values were significantly lower than those of control agents, indicating its potency against tumor cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests that it may be beneficial in treating inflammatory diseases alongside its anticancer effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzothiazole ring and the dimethylamino propyl chain significantly influence the biological activity. For example:
- Benzothiazole Moiety: Substituents on this ring enhance interactions with target proteins.
- Dimethylamino Group: This group increases solubility and may facilitate cellular uptake, enhancing overall bioavailability.
科学的研究の応用
Synthesis and Characterization
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride typically involves the reaction of 6-bromobenzo[d]thiazole derivatives with dimethylaminopropyl amines and phenoxyacetic acid derivatives. The process often utilizes various coupling methodologies, including palladium-catalyzed reactions, which enhance the efficiency and yield of the desired product.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been screened against various bacterial strains, showing promising results against both gram-positive and gram-negative bacteria. In particular, the compound's structure suggests potential efficacy in inhibiting urease enzymes, which are critical for bacterial survival in acidic environments .
Antidiabetic Properties
A series of benzothiazole derivatives, including those related to this compound, have been evaluated for their hypoglycemic effects in diabetic models. These studies indicate that certain derivatives can significantly lower blood glucose levels, suggesting potential applications in diabetes management .
Anticancer Potential
The compound's structural features are indicative of potential anticancer activity. Research into related benzothiazole derivatives has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Urease Inhibition Studies
A study focusing on the urease inhibition activity of this compound revealed that it binds effectively to the active site of urease enzymes. Molecular docking studies provided insights into the binding interactions, highlighting the significance of hydrogen bonding in enhancing inhibitory potency .
Antimicrobial Efficacy
In a comparative analysis of various thiazole derivatives, this compound demonstrated superior activity against Staphylococcus aureus and Streptococcus pyogenes compared to standard antibiotics. This positions it as a candidate for further development as an antimicrobial agent .
特性
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-26-16-7-4-3-5-8-16)20-22-17-10-9-15(21)13-18(17)27-20;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACANGXWGXGVTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。